

# Physical and chemical properties of L-Galactose powder.

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## Compound of Interest

Compound Name: *L-Galactose*

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An In-depth Technical Guide on the Physical and Chemical Properties of **L-Galactose** Powder  
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**L-Galactose**, a monosaccharide and an enantiomer of the more common D-Galactose, is a carbohydrate with significant roles in various biological systems. While D-Galactose is a well-known constituent of lactose and plays a central role in human energy metabolism, **L-Galactose** is found in certain polysaccharides like agar and is a key intermediate in the de novo synthesis of vitamin C (L-ascorbic acid) in plants[1][2]. This guide provides a comprehensive overview of the core physicochemical properties of **L-Galactose** powder, detailed experimental protocols for its analysis, and visual representations of its metabolic and structural relationships.

## Physical Properties

**L-Galactose** is a white, crystalline powder that is soluble in water[3][4][5]. Its physical characteristics are crucial for its handling, formulation, and application in research and development. The key physical properties are summarized in Table 1.

Table 1: Physical Properties of **L-Galactose** Powder

Property	Value	References
Appearance	White fine crystalline powder	[3][4][5]
Melting Point	163-167 °C	[3][4]
Solubility	H <sub>2</sub> O: 50 mg/mL, clear, colorless	[3]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = -75° to -82° (c=1 in H <sub>2</sub> O)	[4]
Storage Temperature	Room Temperature	[3][4]

## Chemical Properties and Identifiers

**L-Galactose** is an aldohexose, a six-carbon sugar with an aldehyde group. Its chemical identity is defined by its unique stereochemistry. It is the C-4 epimer of L-Glucose.

Table 2: Chemical Identifiers for **L-Galactose**

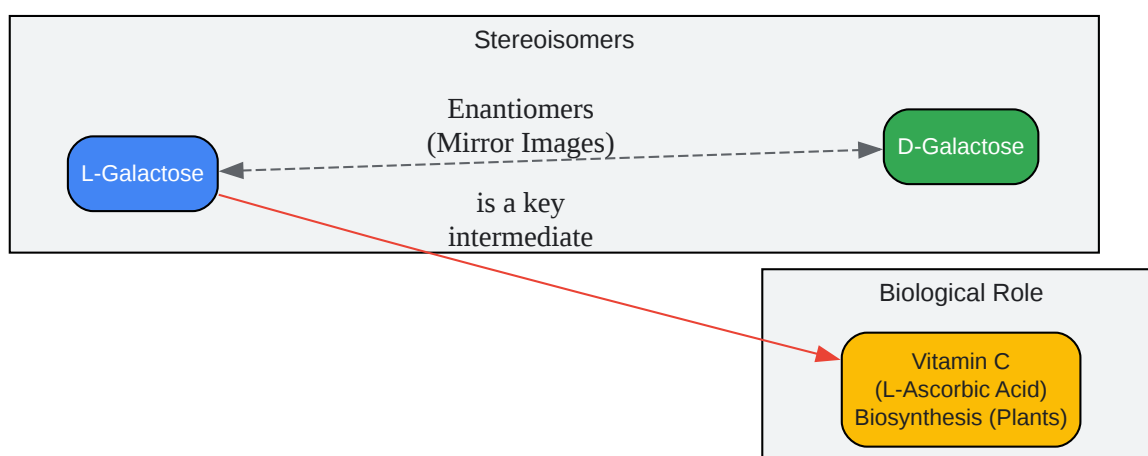
Identifier	Value	References
CAS Number	15572-79-9	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>	[4][6]
Molecular Weight	180.16 g/mol	[4][6]
IUPAC Name	(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal	[6]
InChI Key	GZCGUPFRVQAUEE-DPYQTVNSSA-N	[6]
SMILES	C(--INVALID-LINK--O)O)O">C@@HO)O	[6]
Purity (Typical)	≥ 99% (HPLC)	[4]

## Key Biological Pathways and Relationships

While humans primarily metabolize D-Galactose via the Leloir pathway, **L-Galactose** holds a distinct and vital role in plant biochemistry as a direct precursor to Vitamin C. Understanding these pathways is critical for applications in biotechnology and nutritional science.

## Stereochemical Relationship

**L-Galactose** is the non-superimposable mirror image (enantiomer) of D-Galactose. This structural difference is fundamental to their distinct biological roles and interactions with chiral molecules like enzymes.

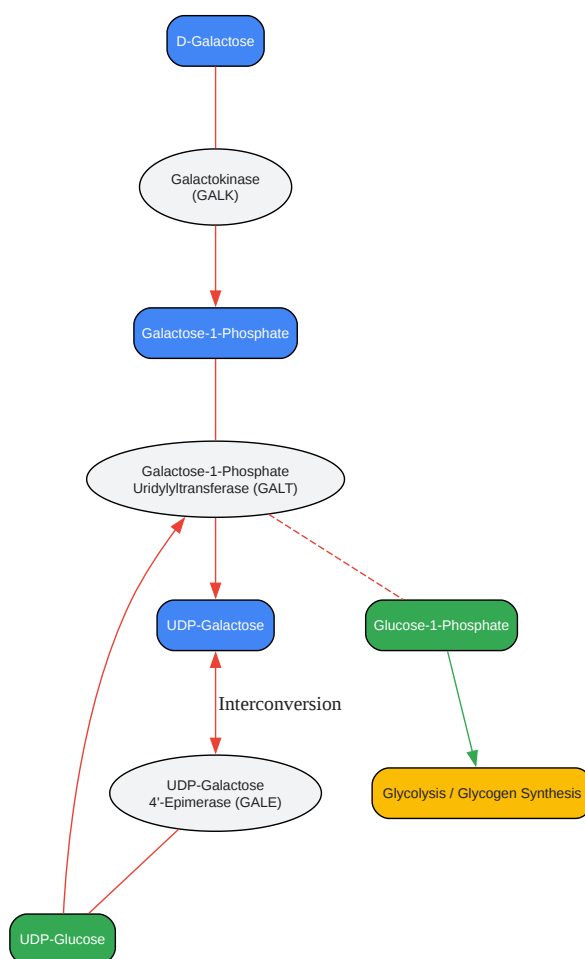


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**Caption:** Relationship of **L-Galactose** to its enantiomer and its role in plant biosynthesis.

## The Leloir Pathway for D-Galactose Metabolism

For context, the primary metabolic route for the common D-enantiomer is the Leloir pathway, which converts D-Galactose into a form that can enter glycolysis. This pathway is essential for utilizing galactose from dietary sources like lactose<sup>[7][8][9]</sup>. A deficiency in the enzymes of this pathway leads to the genetic disorder galactosemia<sup>[7][8]</sup>.



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**Caption:** The Leloir Pathway for D-Galactose metabolism in humans.

## Experimental Protocols

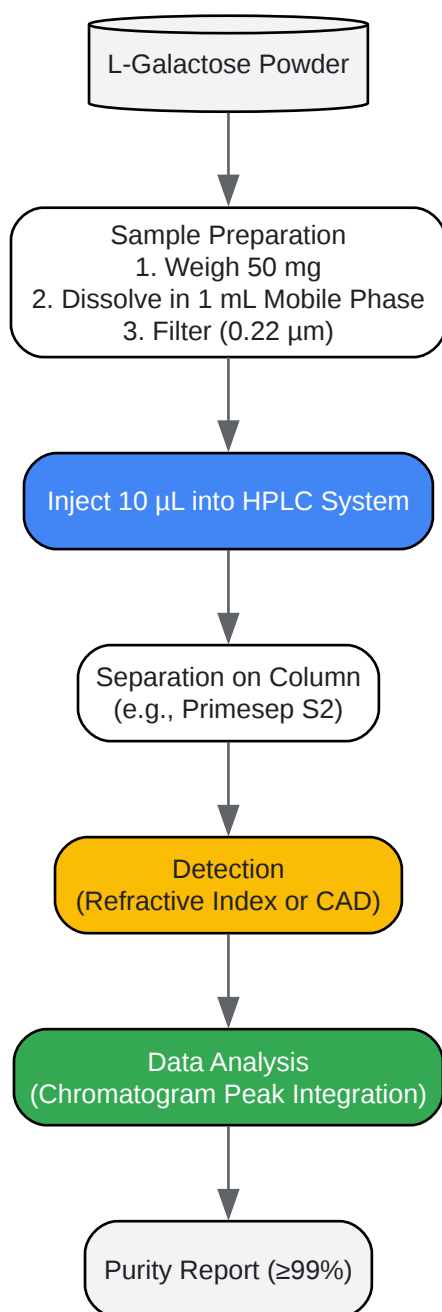
Accurate characterization of **L-Galactose** powder requires standardized experimental methods. Below are detailed protocols for key analytical techniques.

### Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of **L-Galactose**.

- Objective: To separate and quantify **L-Galactose** from potential impurities.

- Instrumentation: An HPLC system equipped with a refractive index (RI) detector or a Charged Aerosol Detector (CAD), as carbohydrates lack a strong UV chromophore[10].
- Column: A mixed-mode stationary phase column, such as Primesep S2, is effective for retaining polar sugars[11].
- Mobile Phase: An isocratic mobile phase, typically consisting of a mixture of water, acetonitrile (MeCN), and a buffer like formic acid, is used[11]. A common composition is 75% Acetonitrile, 25% Water, and 0.1% Formic Acid.
- Sample Preparation:
  - Accurately weigh approximately 50 mg of **L-Galactose** powder.
  - Dissolve the powder in 1 mL of the mobile phase to create a stock solution (e.g., 50 mg/mL).
  - Ensure complete dissolution, using sonication if necessary.
  - Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
- Analysis:
  - Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
  - Inject a standard volume (e.g., 10 µL) of the prepared sample.
  - Run the analysis for a sufficient time to allow for the elution of all components.
  - The purity is calculated by integrating the area of the **L-Galactose** peak and expressing it as a percentage of the total area of all peaks in the chromatogram.



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**Caption:** General experimental workflow for HPLC purity analysis of **L-Galactose**.

## Measurement of Specific Optical Rotation

Optical rotation is a critical parameter for confirming the stereochemical identity of chiral molecules like **L-Galactose**.

- Objective: To measure the specific rotation  $[\alpha]$  and confirm the L-enantiomeric form, which is levorotatory (rotates plane-polarized light to the left).
- Principle: Chiral substances rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation[12][13].
- Instrumentation: A polarimeter.
- Procedure:
  - Prepare a solution of known concentration (c). For **L-Galactose**, a concentration of 1 g per 100 mL (c=1) in deionized water is standard[4].
  - Calibrate the polarimeter with the solvent (deionized water) to set the zero point.
  - Fill the polarimeter cell (of a known path length, l, typically 1 decimeter) with the **L-Galactose** solution, ensuring no air bubbles are present.
  - Measure the observed rotation ( $\alpha$ ) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).
- Calculation: The specific rotation is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$  Where:
  - $[\alpha]$  is the specific rotation.
  - $\alpha$  is the observed rotation in degrees.
  - l is the path length in decimeters (dm).
  - c is the concentration in g/mL. The expected value for **L-Galactose** is negative, in the range of -75° to -82°[4].

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, allowing for unambiguous identification.

- Objective: To confirm the chemical structure and stereochemistry of **L-Galactose** by analyzing the chemical shifts and coupling constants of its protons ( $^1\text{H}$  NMR) and carbons ( $^{13}\text{C}$  NMR).
- Sample Preparation:
  - Dissolve approximately 30 mg of **L-Galactose** powder in 0.5 mL of deuterium oxide ( $\text{D}_2\text{O}$ ) [\[14\]](#).
  - Lyophilize the sample and reconstitute in fresh  $\text{D}_2\text{O}$ . Repeat this process three times to ensure complete exchange of labile hydroxyl protons with deuterium [\[14\]](#).
  - Transfer the final solution to an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- Analysis:
  - $^1\text{H}$  NMR: The spectrum will show a complex set of signals due to the presence of both  $\alpha$  and  $\beta$  anomers in solution. The key distinction from D-Glucose lies in the coupling constants for H4. In galactose, the H3-H4 and H4-H5 couplings are smaller due to the axial position of the C4 hydroxyl group, resulting in different dihedral angles compared to glucose [\[15\]](#).
  - $^{13}\text{C}$  NMR: The spectrum will show six distinct signals for each anomer, corresponding to the six carbon atoms. The chemical shifts are characteristic of the galactose structure.
  - 2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign specific proton and carbon signals and confirm the connectivity within the molecule.

## Stability and Handling

- Storage: **L-Galactose** powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents [\[16\]](#) [\[17\]](#). It is stable under normal room temperature conditions [\[4\]](#).



- Handling: Use with adequate ventilation. Avoid generating dust. Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn to avoid contact with eyes and skin[5][16]. In case of contact, rinse the affected area with plenty of water[5].

## Conclusion

**L-Galactose** is a monosaccharide with distinct physical and chemical properties defined by its unique stereochemistry. Its role as a precursor in plant Vitamin C synthesis makes it a compound of interest for researchers in biochemistry, drug development, and nutritional science. The standardized protocols provided in this guide for HPLC, polarimetry, and NMR serve as a foundation for the accurate characterization, quality control, and further investigation of **L-Galactose** powder.

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